

# Disperse Blue 124: A Comprehensive Toxicological Profile and Safety Analysis

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Compound of Interest		
Compound Name:	Disperse blue 124	
Cat. No.:	B3427788	Get Quote

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#### Introduction

**Disperse Blue 124** (CAS No. 61951-51-7) is a monoazo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.[1][2] Its presence in everyday consumer products, particularly clothing, has led to scrutiny regarding its potential impact on human health. This technical guide provides an indepth analysis of the available toxicological data for **Disperse Blue 124**, focusing on its safety profile. The information is compiled from a range of studies, including human epidemiological data, in vitro and in vivo animal studies, and regulatory assessments.

**Physicochemical Properties** 

Property	- Value	Reference	
Chemical Name	2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethyl acetate	[3]	
Synonyms	C.I. 111938, Serisol Blue 3RD	[3]	
Molecular Formula	C16H19N5O4S	[4]	
Molecular Weight	377.4 g/mol	[4]	



## **Toxicological Profile Acute Toxicity**

Specific in vivo acute toxicity data for **Disperse Blue 124**, such as an oral LD50 value, is not readily available in the public domain. However, a safety data sheet for the substance classifies it as "Acute toxicity - Category 3, Oral," with the hazard statement "H301: Toxic if swallowed." [5] This classification suggests a presumed oral LD50 in the range of 50 to 300 mg/kg body weight for rats, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For the related compound, Disperse Blue 1, the oral LD50 in rats has been reported to be in the range of 1.2 to < 6.3 g/kg body weight.[5]

#### **Skin Irritation and Sensitization**

**Disperse Blue 124** is a well-documented skin sensitizer and a frequent cause of allergic contact dermatitis from textiles.[6][7][8]

#### Human Data:

A large-scale retrospective analysis of 30,629 patients in the Triveneto region of Italy from 1997 to 2021 found an overall prevalence of sensitization to **Disperse Blue 124** of 2.5% (780 patients).[2][9][10][11] The study noted a declining trend in sensitization in recent years, possibly due to reduced use of the dye.[2][9][10] Sensitization was slightly higher in women (2.7%) compared to men (2.3%) and was most prevalent in the 36-65 age group.[2][8][9][10] Textile workers and painters showed a mild, though not statistically significant, increase in sensitization.[9] Case reports have also documented instances of textile dermatitis caused by **Disperse Blue 124**, sometimes on compromised skin, such as over a surgical scar.[6][12]

#### Experimental Data:

In a murine local lymph node assay (LLNA), **Disperse Blue 124** was classified as a strong sensitizer.[10]

### Genotoxicity

There is a lack of comprehensive genotoxicity data specifically for **Disperse Blue 124**. However, studies on other disperse dyes and related azo compounds provide some insights. Some azo dyes have been shown to have mutagenic and genotoxic properties.[13] For



instance, Disperse Blue 291, another disperse dye, was found to be genotoxic and mutagenic in a human hepatoma cell line (HepG2).[14] The related compound, Disperse Blue 1, was weakly mutagenic in Salmonella typhimurium strain TA1537 and also tested positive in liquid preincubation assays with strains TA1535, TA97, and TA98.[5]

### Carcinogenicity

No long-term carcinogenicity bioassays specifically on **Disperse Blue 124** have been identified in the public literature. However, some sources list it among disperse dyes that are classified as carcinogens.[15]

For the related compound, Disperse Blue 1, there is sufficient evidence of carcinogenicity in experimental animals.[5][16] Oral administration of Disperse Blue 1 in rats led to an increased incidence of transitional-cell papillomas and carcinomas, squamous-cell papillomas and carcinomas, and leiomyomas and leiomyosarcomas of the urinary bladder.[5][16] In mice, there was a marginal increase in hepatocellular tumors in males.[16] The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[5]

### **Reproductive and Developmental Toxicity**

No specific studies on the reproductive and developmental toxicity of **Disperse Blue 124** were found. For the related compound Disperse Blue 1, a study on a commercial product containing 0.61% Disperse Blue 1 showed no effects on fertility, gestation, lactation, or viability indices in rats, and no teratogenicity in rats or rabbits.[5]

### In Vitro Cytotoxicity

A recent study investigated the effects of **Disperse Blue 124** on mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2). The study found that **Disperse Blue 124** impaired cell viability and mitochondrial function in both cell lines as early as 3 hours after exposure.[10] It significantly inhibited the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, at both low and high concentrations.[10]

Table 1: Summary of In Vitro Cytotoxicity Data for Disperse Blue 124



Cell Line	Endpoint	Effect	Concentrati on	Exposure Time	Reference
MPEK-BL6, IPEC-J2	Cell Viability	Reduced	High and Low	3 hours - 1 day	[10]
MPEK-BL6, IPEC-J2	Mitochondrial Respiration (OCR)	Significantly Inhibited	High and Low	3 hours - 1 day	[10]

## Experimental Protocols Human Patch Testing for Skin Sensitization

Methodology based on the study "Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021":[17]

- Test Substance: Disperse Blue 124 (CAS No. 61951-51-7) at 1% in petrolatum (PET).
- Application: The allergen was applied to the skin on the upper back using Finn Chambers on Scanpor tape.
- Occlusion: The patches were secured for 48 hours to facilitate penetration.
- Reading: Reactions were assessed at the time of removal (Day 2) and after 72 hours (Day 3)
   or 96 hours (Day 4) to detect delayed hypersensitivity responses.
- Scoring: Reactions were graded according to the International Contact Dermatitis Research Group (ICDRG) guidelines. A reaction of +, ++, or +++ at the second reading was considered positive.

### In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical.[1][16][18]

 Test System: A reconstructed human epidermis model, which is a three-dimensional tissue culture of human-derived epidermal keratinocytes.



- Procedure: A small amount of the test chemical is applied topically to the surface of the RhE tissue.
- Exposure: The exposure period is typically up to 60 minutes.
- Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.
- Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

## Signaling Pathways and Logical Relationships Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization by a chemical like **Disperse Blue 124** can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.



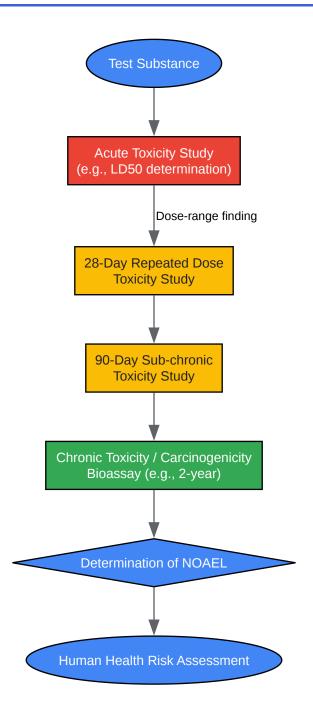
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Figure 1: Adverse Outcome Pathway for Skin Sensitization by Haptens.

## Experimental Workflow for Determining No Observed Adverse Effect Level (NOAEL)

The determination of a NOAEL is a critical step in toxicological risk assessment. It involves a series of studies with increasing duration and complexity.[2][19][20][21][22]





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**Figure 2:** General Experimental Workflow for NOAEL Determination.

### Conclusion

**Disperse Blue 124** is a well-established skin sensitizer, with a significant body of human data confirming its role in allergic contact dermatitis. In vitro studies indicate a potential for cytotoxicity through the impairment of mitochondrial function. While there is a lack of specific in



vivo data on acute, repeated-dose, reproductive, and developmental toxicity for **Disperse Blue 124**, the classification of the related compound, Disperse Blue 1, as "possibly carcinogenic to humans" by IARC warrants a cautious approach.

The absence of comprehensive toxicological data for **Disperse Blue 124** highlights the need for further research to fully characterize its risk to human health, particularly concerning its genotoxic and carcinogenic potential. For risk assessment purposes, in the absence of specific data, information from structurally related compounds like Disperse Blue 1 may be considered, but with the understanding that differences in chemical structure can lead to different toxicological profiles. Professionals in drug development and research should be aware of the sensitizing potential of this compound and take appropriate precautions in handling and formulation.

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